4-Fluoro-3-hydroxy-6-nitroindazole
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Overview
Description
4-Fluoro-3-hydroxy-6-nitroindazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine, hydroxyl, and nitro groups in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-hydroxy-6-nitroindazole typically involves the nitration of fluorinated indazole derivatives. One common method is the electrophilic nitration of 4-fluoroindazole, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the regioselectivity of the nitration process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-hydroxy-6-nitroindazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of 4-fluoro-3-oxo-6-nitroindazole.
Reduction: Formation of 4-fluoro-3-hydroxy-6-aminoindazole.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-hydroxy-6-nitroindazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting nitric oxide synthase.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-hydroxy-6-nitroindazole involves its interaction with specific molecular targets. One of the primary targets is nitric oxide synthase, where the compound acts as an inhibitor. By binding to the active site of the enzyme, it prevents the production of nitric oxide, a key signaling molecule involved in various physiological processes. This inhibition can lead to anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
- 4-Fluoro-3-hydroxy-6-nitrobenzofuroxan
- 4-Fluoro-3-hydroxy-6-nitrobenzimidazole
- 4-Fluoro-3-hydroxy-6-nitrobenzoxazole
Comparison: 4-Fluoro-3-hydroxy-6-nitroindazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H4FN3O3 |
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Molecular Weight |
197.12 g/mol |
IUPAC Name |
4-fluoro-6-nitro-2,3a-dihydroindazol-3-one |
InChI |
InChI=1S/C7H4FN3O3/c8-4-1-3(11(13)14)2-5-6(4)7(12)10-9-5/h1-2,6H,(H,10,12) |
InChI Key |
FEWVKDDURYIMQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2C1=NNC2=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
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